Vernolic acid, cis-(+)-

Descripción

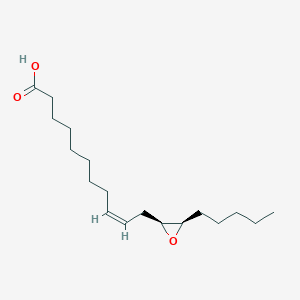

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-11-[(2S,3R)-3-pentyloxiran-2-yl]undec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPPLLJZDQAOHD-GJGKEFFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1[C@@H](O1)C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895851 | |

| Record name | (+)-Vernolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-07-1, 17966-13-1 | |

| Record name | Vernolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vernolic acid (+)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vernolic acid, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017966131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Vernolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERNOLIC ACID, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S5JF40ZOQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERNOLIC ACID, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR42854EPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Plant Biology of Vernolic Acid

Distribution Across Botanical Taxa

Vernolic acid is not widespread in the plant kingdom but is found in significant quantities in the seed oils of specific plant families. wikipedia.org

Occurrence in Asteraceae Genera (e.g., Vernonia, Stokesia, Crepis)

The Asteraceae family, also known as the daisy family, is a primary source of vernolic acid. nih.gov Several genera within this family are notable for producing oils rich in this compound.

Stokesia laevis, commonly known as Stokes' aster, is another member of the Asteraceae family that contains vernolic acid. wikipedia.orgefloraofindia.com The seed oil of Stokesia laevis can have a vernolic acid content of approximately 60% to 70%. aocs.orgresearchgate.netresearchgate.net

The genus Crepis also includes species that produce vernolic acid. nih.gov Seed oils from various Crepis species have been found to contain this epoxy fatty acid in amounts ranging from 18% to 68%. aocs.orgnih.gov Some species may contain only vernolic acid, while others can have a combination of vernolic and crepenynic acids. nih.govmdpi.com

Table 1: Vernolic Acid Content in Select Asteraceae Species

| Genus | Species | Vernolic Acid Content (%) |

|---|---|---|

| Vernonia | V. galamensis | 73-80 |

| V. anthelmintica | ~65-75 | |

| Stokesia | S. laevis | 60-70 |

Presence in Euphorbiaceae Species (e.g., Euphorbia lagascae, Alchornea cordifolia, Bernardia pulchella)

Alchornea cordifolia is another species within this family where a C20 homolog of vernolic acid, named alchornoic acid, has been identified in the seed oil. gerli.comwikipedia.orgprota4u.org Specifically, this compound is (+)cis-14,15-epoxy-cis-11-eicosenoic acid and can constitute about 50% of the seed oil. nih.govmaxwellsci.com

Bernardia pulchella is also a member of the Euphorbiaceae family and its seed oil is a source of epoxy fatty acids. nih.govaocs.org

Identification in Other Plant Families and Less Common Sources (e.g., Rivea ornata, Geranium sanguineum)

Beyond the Asteraceae and Euphorbiaceae families, vernolic acid has been identified in other, less common plant sources. For example, it has been found in the seed oil of Geranium sanguineum (Geraniaceae), although in smaller quantities, at around 7%. gerli.com The presence of (+)vernolic acid has also been noted in the Dipsacaceae, Onagraceae, and Valerianaceae families, indicating a wider, though less concentrated, distribution. d-nb.info

Accumulation Dynamics in Plant Seed Oils

Vernolic acid is primarily found in the seed oils of the aforementioned plants, where it is stored in the form of triacylglycerols. aocs.orgnih.gov The biosynthesis of vernolic acid occurs through the epoxidation of linoleic acid. nih.govwsu.edu

Research indicates that the synthesis of vernolic acid from linoleic acid happens while the fatty acid is bound to phosphatidylcholine (PC). aocs.orgnih.gov From there, it is transferred to diacylglycerol and ultimately accumulates in triacylglycerols, the main component of seed oil. nih.govebi.ac.uk The efficiency of this transfer is a key factor in the final concentration of vernolic acid in the seed. wsu.edu

Studies on Vernonia galamensis have shown that the accumulation of vernolic acid is a dynamic process during seed development. nih.gov Similarly, in Euphorbia lagascae, the accumulation of vernolic acid is specific to the developing seeds, with the corresponding mRNA for the biosynthetic enzyme being abundant in seeds but not in leaves. nih.gov The theoretical yield of pure vernolic acid from Euphorbia lagascae is estimated to be around 180 kg per hectare. researchgate.net

The level of vernolic acid accumulation can be influenced by the availability of its precursor, linoleic acid. nih.gov Experiments have demonstrated that increasing the amount of linoleic acid can lead to a higher accumulation of vernolic acid in transgenic plants. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Alchornoic acid |

| Crepenynic acid |

| Linoleic acid |

Biosynthesis and Enzymatic Pathways of Vernolic Acid

Substrate Specificity in Epoxygenase Reactions

The primary substrate for the synthesis of vernolic acid is linoleic acid. wsu.eduresearchgate.net However, the form in which linoleic acid is utilized by the epoxygenase enzymes demonstrates notable specificity. In many plants, the epoxidation reaction occurs while the linoleic acid is esterified to phosphatidylcholine (PC), a major phospholipid in plant cell membranes. aocs.orgfrontiersin.orgocl-journal.org

Research on Euphorbia lagascae has shown that the epoxygenase enzyme in this species utilizes linoleoyl-phosphatidylcholine as its substrate, producing vernoleoyl-phosphatidylcholine. aocs.org Similarly, studies in Crepis palaestina suggest that the formation of vernolic acid from linoleic acid likely occurs on a phosphatidylcholine substrate. frontiersin.org Although vernolic acid is synthesized on PC, it does not accumulate in this phospholipid; instead, it is channeled into the production of triacylglycerols (TAGs). aocs.orgfrontiersin.org This indicates a highly regulated process of fatty acid trafficking within the cell.

While linoleic acid is the direct precursor, the efficiency of its conversion can be influenced by the availability of other substrates. For instance, in oat, an unrelated peroxygenase pathway can produce epoxy fatty acids from free fatty acids like oleic acid, linoleic acid, and linolenic acid. oup.com This particular enzyme, however, shows high selectivity, only acting on unsaturated fatty acids with cis double bonds and being inactive towards those with trans configurations or hydroxyl groups, such as ricinoleic acid. oup.com

Table 1: Substrate Specificity of Enzymes in Epoxy Fatty Acid Synthesis

| Enzyme System | Preferred Substrate(s) | Plant Species Example |

|---|---|---|

| Cytochrome P450 Epoxygenase | Linoleoyl-phosphatidylcholine | Euphorbia lagascae aocs.orgoup.com |

| Δ12-Fatty Acid Desaturase-Like Epoxygenase | Linoleoyl-phosphatidylcholine | Crepis palaestina frontiersin.orgoup.com |

Enzymatic Systems Facilitating Epoxidation

The formation of the epoxy group on the linoleic acid molecule is catalyzed by distinct enzymatic systems that have evolved independently in different plant lineages. aocs.orgnih.gov These systems primarily involve two different types of enzymes: cytochrome P450 monooxygenases and Δ12-fatty acid desaturase-like epoxygenases. aocs.orgnih.gov

In the Euphorbiaceae family, particularly in Euphorbia lagascae, the biosynthesis of vernolic acid is mediated by a cytochrome P450 monooxygenase. aocs.orgnih.gov Through expressed sequence tag (EST) analysis of developing seeds, a specific cytochrome P450 enzyme, classified as CYP726A1, was identified and confirmed to be the Δ12-linoleic acid epoxygenase. nih.govgoogleapis.comgoogle.com

The involvement of a P450 enzyme in E. lagascae was initially suggested by biochemical studies showing that the epoxygenase activity was strongly inhibited by carbon monoxide, a characteristic inhibitor of P450 enzymes. nih.gov Further research demonstrated that the expression of the CYP726A1 gene is abundant in developing seeds, where vernolic acid accumulates, but not in leaves. nih.gov When the CYP726A1 cDNA was expressed in yeast (Saccharomyces cerevisiae) and supplemented with linoleic acid, the yeast produced vernolic acid. nih.gov This conclusively demonstrated that CYP726A1 is the enzyme responsible for vernolic acid synthesis in this species. nih.gov This P450-dependent epoxidation shows high regio- and enantioselectivity, primarily forming the 12(S),13(R)-enantiomer of vernolic acid. ebi.ac.uk

In contrast to the Euphorbiaceae, species within the Asteraceae family, such as Crepis palaestina and Vernonia galamensis, utilize a different class of enzyme for vernolic acid synthesis. aocs.orgnih.gov In these plants, the epoxygenase is a modified Δ12-fatty acid desaturase (FAD2), which is a non-heme, di-iron-containing enzyme. researchgate.netaocs.org These enzymes are structurally related to the common FAD2 enzymes that introduce a double bond at the Δ12 position of oleic acid to form linoleic acid, but they have evolved to catalyze an epoxidation reaction instead. aocs.orgnih.gov

Cytochrome P450 Monooxygenases (e.g., CYP726A1 from Euphorbia lagascae)

Divergent Evolutionary Pathways of Vernolic Acid Biosynthesis Across Plant Lineages

The existence of two structurally and mechanistically different enzyme systems for producing the same compound, vernolic acid, is a clear indication of convergent evolution. aocs.orgnih.gov The ability to synthesize this epoxy fatty acid appears to have arisen independently in the Euphorbiaceae and Asteraceae plant families. aocs.orgnih.gov

In the Euphorbiaceae (e.g., Euphorbia lagascae), the pathway relies on a cytochrome P450 monooxygenase (CYP726A1) . nih.gov This enzyme is part of a large and diverse family of heme-containing proteins involved in a wide range of oxidative reactions in plant metabolism. oup.com

In the Asteraceae (e.g., Crepis palaestina, Vernonia galamensis), the pathway utilizes a Δ12-fatty acid desaturase-like epoxygenase . aocs.orgnih.gov These enzymes evolved from the common fatty acid desaturases, which are non-heme iron enzymes. aocs.org

This evolutionary divergence is significant for understanding plant metabolic diversity and provides different genetic toolkits for the potential bioengineering of vernolic acid production in commercial oilseed crops. The fact that unrelated enzymes evolved to perform the same specific epoxidation reaction highlights the potential adaptive advantages of producing unusual fatty acids like vernolic acid.

Integration of Vernolic Acid into Triacylglycerols

Once synthesized on phosphatidylcholine, vernolic acid must be efficiently incorporated into triacylglycerols (TAGs), which are the primary storage form of oils in seeds. This final step is crucial for the high accumulation of vernolic acid in the seed oil of producing plants. aocs.org

The final and committed step in TAG synthesis is catalyzed by the enzyme diacylglycerol acyltransferase (DGAT), which esterifies a fatty acid from acyl-CoA to a diacylglycerol (DAG) molecule. researchgate.netmdpi.com There are two main types of DGAT enzymes, DGAT1 and DGAT2, which have different properties and substrate specificities. researchgate.netd-nb.info

Research on Vernonia galamensis, a high accumulator of vernolic acid, has revealed the critical role of specific DGATs in this process. researchgate.netnih.gov Microsome assays from developing V. galamensis seeds showed that the DGAT activity has a strong preference for substrates containing vernolic acid, both vernoloyl-CoA and di-vernoloyl-glycerol. nih.gov

Interestingly, studies have shown that DGAT2 enzymes, rather than DGAT1, often play a more significant role in incorporating unusual fatty acids into TAGs. mdpi.comoup.com For example, when two DGAT1 genes from V. galamensis (VgDGAT1a and VgDGAT1b) were expressed and tested, they showed a preference for oleoyl-CoA over vernoloyl-CoA, suggesting they are not the primary drivers of vernolic acid accumulation. nih.gov In contrast, co-expression of a DGAT2 from Vernonia with the epoxygenase gene in transgenic systems has been shown to significantly boost the accumulation of vernolic acid, indicating that DGAT2 has a specialized function in channeling this unusual fatty acid into storage oils. wsu.edumdpi.com This specialization of DGAT enzymes is a key factor enabling the high levels of vernolic acid found in the seed oils of certain plants. wsu.edu

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Vernolic acid | C18H32O3 |

| Linoleic acid | C18H32O2 |

| Oleic acid | C18H34O2 |

| Linolenic acid | C18H30O2 |

| Ricinoleic acid | C18H34O3 |

| Phosphatidylcholine | C42H82NO8P (example) |

| Triacylglycerol | C57H104O6 (example) |

| Diacylglycerol | C39H74O5 (example) |

| Acyl-CoA | Varies |

| NADH | C21H29N7O14P2 |

| NADPH | C21H30N7O17P3 |

Mechanisms of Selective Accumulation in Seed Oils

The high concentration of vernolic acid in the seed oils of certain plant species, such as Vernonia galamensis, is not merely a consequence of its synthesis but also of highly efficient and selective mechanisms for its incorporation into triacylglycerols (TAGs), the primary form of energy storage in seeds. ocl-journal.orgaocs.org While vernolic acid is synthesized from its precursor, linoleic acid, on phosphatidylcholine (PC) within the endoplasmic reticulum, it does not significantly accumulate in this membrane lipid. aocs.orgnih.gov Instead, it is rapidly channeled from PC into the TAG pool. nih.gov

This selective accumulation is largely mediated by the activity of specific acyltransferases that exhibit a preference for vernolic acid. nih.govhep.com.cn Key enzymes in the final step of TAG synthesis are diacylglycerol acyltransferases (DGATs). nih.gov Research has identified and cloned DGAT enzymes, specifically VgDGAT1 and VgDGAT2, from the developing seeds of V. galamensis. nih.govebi.ac.uk These enzymes have demonstrated a strong substrate preference for vernoloyl-containing molecules, efficiently catalyzing the transfer of a vernoloyl group to a diacylglycerol (DAG) backbone to form TAG. hep.com.cn

The expression of an epoxygenase from Stokesia laevis in soybean resulted in only low levels of vernolic acid accumulation (around 7%). mdpi.com However, co-expression of this epoxygenase with DGAT1 or DGAT2 from V. galamensis significantly increased the vernolic acid content to as high as 26%. nih.govebi.ac.uk This demonstrates that the presence of specialized DGATs is a critical bottleneck and a key mechanism for achieving high levels of vernolic acid accumulation in seed oil. hep.com.cn The DGAT2 enzyme, in particular, appears to have a much greater impact on increasing the accumulation of epoxy fatty acids. nih.govebi.ac.uk This enzymatic selectivity ensures that the unusual fatty acid is effectively sequestered into storage oils, preventing potential disruption to cellular membranes that could be caused by high concentrations of epoxy fatty acids. mdpi.com

Metabolic Pathway Reconstruction and Systems Biology Approaches

Reconstructing the metabolic pathways of unusual fatty acids like vernolic acid involves integrating data from biochemical analyses with modern systems biology techniques, including transcriptomics and fatty acid profiling. nih.govnih.gov

The reconstructed metabolic pathway for vernolic acid begins with the de novo synthesis of oleic acid in the plastid. ocl-journal.org Following its export to the cytoplasm and esterification to phosphatidylcholine (PC), oleic acid is desaturated by a fatty acid desaturase 2 (FAD2) enzyme to produce linoleic acid, which remains on the PC backbone. researchgate.net The key step is the epoxidation of the linoleic acid moiety at the Δ12 position, catalyzed by a specialized enzyme—either a divergent FAD2-like epoxygenase (in Asteraceae species like Vernonia) or a cytochrome P450-dependent monooxygenase (in Euphorbiaceae species like Euphorbia lagascae). ocl-journal.orgaocs.org This reaction forms vernoloyl-PC. aocs.org The vernoloyl group is then transferred from PC, likely to a diacylglycerol (DAG) molecule, and finally acylated to the TAG backbone by a vernolic acid-preferring diacylglycerol acyltransferase (DGAT). nih.govhep.com.cn

Transcriptomics has been a powerful tool for identifying the specific genes controlling this pathway in high-vernolic-acid-producing plants. nih.gov A comprehensive transcriptome analysis of developing seeds from Vernonia galamensis at different stages of oil accumulation (initial, fast, and final phases) led to the identification of numerous genes involved in lipid metabolism. nih.gov This systems-level analysis revealed high expression levels of key structural genes responsible for vernolic acid biosynthesis and its incorporation into TAG. nih.govresearchgate.net

Key Genes Identified in V. galamensis Transcriptome Analysis

| Gene Category | Specific Genes Identified | Putative Function |

|---|---|---|

| Epoxygenase | FAD2 variant | Catalyzes the conversion of linoleic acid to vernolic acid. nih.gov |

| Acyltransferases | VgDGAT1, VgDGAT2, PDAT | Catalyze the final step of TAG assembly, with a preference for vernolic acid. nih.govnih.govmdpi.com |

| Transcription Factors | WRI1, FUS3, ABI4 | Regulate the expression of genes involved in fatty acid and TAG biosynthesis. nih.govresearchgate.net |

Fatty acid profiling of developing seeds complements the transcriptomic data by showing the dynamic changes in lipid composition over time. nih.gov In V. galamensis, as the seeds mature, the percentage of vernolic acid steadily increases, coinciding with a significant decrease in its precursors, oleic acid and linoleic acid. nih.gov This inverse correlation provides strong evidence for the precursor-product relationship in the biosynthetic pathway. researchgate.net Analysis of mature seeds from various Vernonia lines reveals the resulting high accumulation of vernolic acid.

Fatty Acid Composition in Selected Lines of Vernonia galamensis (% of Total Oil)

| Fatty Acid | Line Vge-10 | Line Vge-3 | General Range |

|---|---|---|---|

| Vernolic acid | 77% | 77% | 73-77% journals.co.zatandfonline.com |

| Linoleic acid | Not Specified | Not Specified | 12-14% journals.co.zatandfonline.com |

| Oleic acid | Not Specified | Not Specified | 3.5-5.5% journals.co.zatandfonline.com |

| Palmitic acid | Not Specified | Not Specified | 2.4-2.9% journals.co.zatandfonline.com |

| Stearic acid | Not Specified | Not Specified | 2.3-2.8% journals.co.zatandfonline.com |

Tracer Experiments in Biosynthetic Pathway Elucidation

Tracer experiments, which use isotopically labeled molecules to track metabolic routes, have been fundamental in confirming the biosynthetic pathway of vernolic acid. nih.gov These studies provide direct, in vivo evidence of the flow of carbon from precursors to final products. nih.gov

Pivotal research in this area involved feeding developing seeds of Vernonia galamensis with [1-¹⁴C]acetate, a basic building block for fatty acid synthesis. nih.gov The radioactive label was subsequently tracked through various lipid classes over time. The results showed that the ¹⁴C label was incorporated into vernolate (B132429) moieties found in phosphatidylcholine (PC), diacylglycerol (DAG), and triacylglycerol (TAG). nih.govebi.ac.uk

Time-course kinetics from these experiments revealed that the radioactivity appeared first and most rapidly in the vernolate of the PC pool. nih.gov Subsequent pulse-chase experiments, where the labeled acetate (B1210297) was supplied for a short period and then replaced with unlabeled acetate, provided further conclusive evidence. ebi.ac.uk These studies demonstrated that the radioactive vernolate was first synthesized while esterified to PC and was then "chased" from the PC pool into the DAG and, ultimately, the TAG pool, where it accumulated. nih.gov These findings were critical in establishing that linoleoyl-PC is the direct substrate for the epoxygenase enzyme and that vernolic acid is synthesized on a membrane lipid before its final deposition in storage oil. nih.gov

Genetic Engineering and Biotechnological Production of Vernolic Acid

Gene Identification and Cloning of Epoxygenases (e.g., SlEPX) and DGATs (e.g., VgDGAT1, VgDGAT2)

The biosynthesis of vernolic acid from its precursor, linoleic acid, is a critical step that has been a primary focus of gene discovery efforts. researchgate.net In plants, this conversion is catalyzed by specialized enzymes known as epoxygenases. Research has revealed that different plant families have evolved distinct enzymes to perform this function. nih.gov

In Asteraceae species like Stokesia laevis and Vernonia galamensis, the epoxygenase is a divergent form of a Δ12-oleic acid desaturase (FAD2)-like enzyme. nih.govnih.gov An important epoxygenase cDNA, SlEPX, was successfully cloned from the developing seeds of S. laevis. nih.govebi.ac.uk Similarly, a related Δ12-epoxygenase gene, Cpal2, was isolated from Crepis palaestina. publish.csiro.au In contrast, the Euphorbiaceae species Euphorbia lagascae utilizes a different class of enzyme, a cytochrome P450 monooxygenase, to synthesize vernolic acid. aocs.orgnih.gov An expressed sequence tag (EST) analysis of developing E. lagascae seeds led to the identification of a specific cytochrome P450 gene, classified as CYP726A1, which was shown to be responsible for this epoxidation reaction. nih.govnih.gov

Beyond synthesis, the efficient incorporation of vernolic acid into triacylglycerols (TAGs) for storage in seed oil is crucial for high-level accumulation. hep.com.cn This final step in TAG synthesis is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT). researchgate.net Studies on V. galamensis, a plant that accumulates over 70% vernolic acid in its seed oil, revealed that its DGAT enzymes exhibit a strong substrate preference for vernolic acid-containing molecules. hep.com.cnresearchgate.netnih.gov This has led to the isolation and characterization of two types of DGAT cDNAs from V. galamensis: VgDGAT1 and VgDGAT2. nih.govebi.ac.uk These enzymes, particularly VgDGAT2, have been shown to be highly effective in channeling vernolic acid into TAGs. nih.govhep.com.cn

| Gene | Enzyme Type | Source Organism | Function |

| SlEPX | Epoxygenase (FAD2-like) | Stokesia laevis | Synthesizes vernolic acid from linoleic acid. nih.govebi.ac.uk |

| CYP726A1 | Epoxygenase (Cytochrome P450) | Euphorbia lagascae | Synthesizes vernolic acid from linoleic acid. nih.govnih.gov |

| VgDGAT1 | Diacylglycerol Acyltransferase | Vernonia galamensis | Catalyzes the final step of triacylglycerol (TAG) synthesis, incorporating vernolic acid into TAG. nih.govresearchgate.net |

| VgDGAT2 | Diacylglycerol Acyltransferase | Vernonia galamensis | Catalyzes the final step of TAG synthesis with a strong preference for vernolic acid, significantly boosting its accumulation. nih.govhep.com.cn |

Transgenic Plant Development for Enhanced Vernolic Acid Accumulation

The development of transgenic plants is a primary strategy for the cost-effective, large-scale production of vernolic acid. nih.gov This involves introducing the identified epoxygenase and DGAT genes into host organisms that are suitable for agricultural production or controlled cultivation.

Soybean (Glycine max) is a major oilseed crop and an attractive target for metabolic engineering to produce high-value fatty acids. nih.gov Expressing an epoxygenase gene alone in soybean results in modest levels of vernolic acid. For instance, expressing the SlEPX gene from S. laevis led to epoxy fatty acid levels of about 5% in soybean seed lipids. aocs.org Similarly, expression of the E. lagascae epoxygenase CYP726A1 in somatic soybean embryos resulted in the accumulation of vernolic acid. nih.govnih.gov

A significant breakthrough was achieved by co-expressing both an epoxygenase and a specialized DGAT. nih.govexlibrisgroup.com The combination of SlEPX with DGATs from Vernonia galamensis dramatically increased the accumulation of vernolic acid in soybean seeds. nih.govexlibrisgroup.com Seed-specific co-expression of SlEPX and VgDGAT1 resulted in vernolic acid levels of approximately 15%, while co-expression with VgDGAT2 yielded up to 26% vernolic acid in mature soybean seeds. nih.govebi.ac.uk These findings highlight that VgDGAT2 has a much greater impact on epoxy fatty acid accumulation than VgDGAT1 and underscores the importance of not only synthesizing the novel fatty acid but also ensuring its efficient incorporation into storage oils. nih.govhep.com.cn

| Transgenic Line | Host Plant | Transgene(s) Expressed | Vernolic Acid Accumulation (% of total fatty acids) |

| Soybean Embryos | Soybean (Glycine max) | CYP726A1 | Vernolic acid detected. nih.govnih.gov |

| Soybean Seeds | Soybean (Glycine max) | SlEPX | ~5%. aocs.org |

| Soybean Seeds | Soybean (Glycine max) | SlEPX + VgDGAT1 | ~15%. nih.govebi.ac.uk |

| Soybean Seeds | Soybean (Glycine max) | SlEPX + VgDGAT2 | ~26%. nih.govebi.ac.uk |

To rapidly test gene function and optimize combinations, alternative plant systems like petunia leaves and tobacco callus are often used. nih.govexlibrisgroup.com These systems allow for faster analysis compared to generating stable transgenic seed crops. The expression of the E. lagascae epoxygenase CYP726A1 in transgenic tobacco (Nicotiana tabacum) callus successfully produced vernolic acid. nih.govnih.govcambridge.org

Similar to the results in soybean, the co-expression of epoxygenase and DGAT genes in these alternative tissues proved highly effective. The co-expression of SlEPX from S. laevis with either VgDGAT1 or VgDGAT2 from V. galamensis led to a great increase in vernolic acid accumulation in both petunia leaves and soybean somatic embryos. nih.govnih.govplos.org This approach confirms the synergistic effect of the synthesis and esterification enzymes and serves as a valuable proof-of-concept for more complex engineering projects in crop species. aocs.org

| Host Tissue | Transgene(s) Expressed | Outcome |

| Tobacco Callus | CYP726A1 | Accumulation of vernolic acid. nih.govnih.govcambridge.org |

| Petunia Leaves | SlEPX + VgDGAT1 or VgDGAT2 | Greatly increased accumulation of vernolic acid. nih.govexlibrisgroup.comnih.gov |

| Soybean Somatic Embryos | SlEPX + VgDGAT1 or VgDGAT2 | Greatly increased accumulation of vernolic acid. nih.govexlibrisgroup.comnih.gov |

Expression in Commercial Oilseeds (e.g., Soybean)

Microbial Bioproduction of Vernolic Acid (e.g., Saccharomyces cerevisiae)

Microbial systems, particularly the yeast Saccharomyces cerevisiae, offer an alternative platform for producing unusual fatty acids. google.com These fermentative systems can be advantageous due to rapid growth cycles and contained production environments. The functional expression of plant genes for fatty acid modification in yeast has been a key strategy. wur.nl

The expression of the E. lagascae epoxygenase gene CYP726A1 in S. cerevisiae resulted in the production of vernolic acid when the yeast cultures were supplied with the substrate, linoleic acid. nih.govnih.gov Similarly, when these yeast cultures were fed with α-linolenic acid, the enzyme produced 12-epoxyoctadeca-9,15-dienoic acid. nih.govnih.gov This demonstrates the potential of using engineered microbes as biocatalysts to convert common fatty acids into higher-value epoxy variants. mdpi.com Further metabolic engineering of yeast, such as enhancing the supply of precursors like acetyl-CoA, could improve the efficiency of this bioproduction system. mdpi.com

Metabolic Engineering Strategies for High-Value Oil Production

Achieving high levels of a specific unusual fatty acid like vernolic acid in a transgenic organism often requires a multifaceted metabolic engineering approach. researchgate.netfrontiersin.org Simply introducing the gene for the synthesizing enzyme is often not sufficient, as accumulation can be limited by several metabolic bottlenecks. publish.csiro.auhep.com.cn

A primary strategy is the co-expression of multiple genes from the source plant, as demonstrated by the successful combination of an epoxygenase with a specific DGAT. hep.com.cn DGATs from plants that naturally accumulate high levels of epoxy fatty acids, such as V. galamensis, show a strong preference for these substrates and are crucial for preventing the accumulation of the unusual fatty acid in membrane phospholipids (B1166683) (like phosphatidylcholine) and efficiently channeling it into storage TAGs. hep.com.cn

Another key strategy involves increasing the availability of the fatty acid precursor. publish.csiro.au Vernolic acid is synthesized from linoleic acid. researchgate.net Therefore, enhancing the pool of linoleic acid in the host organism can lead to higher yields of the final epoxy product. This was demonstrated in Arabidopsis where co-expressing a Δ12-desaturase (FAD2) gene to increase linoleic acid content, along with the C. palaestina Δ12-epoxygenase gene (Cpal2), resulted in vernolic acid levels reaching 21% of total fatty acids, the highest reported at the time for a transgenic plant expressing this specific epoxygenase. publish.csiro.au These strategies, which focus on optimizing the entire metabolic pathway from precursor supply to final product storage, are critical for the successful engineering of high-value oils in both plants and microbes. hep.com.cnoup.comnih.gov

Derivatization and Chemical Transformations of Vernolic Acid

Synthesis of Key Derivatives

The inherent functionalities of vernolic acid enable its conversion into several key chemical intermediates. These derivatives are pivotal for expanding the applications of this bio-based resource, particularly in the realm of polymer chemistry.

Vernolic Acid Methyl Ester (VAME) Synthesis and Functionalization

The synthesis of Vernolic Acid Methyl Ester (VAME) is a primary step in the utilization of vernolic acid. csic.esajol.infocsic.es This process is typically achieved through an acid-catalyzed esterification reaction. csic.es In a common laboratory procedure, vernolic acid is refluxed with methanolic hydrogen chloride. The resulting VAME can then be purified using column chromatography. csic.esresearchgate.net The successful formation of VAME is confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, which show the characteristic signals for the ester group. csic.esresearchgate.net

VAME itself is a substrate for further functionalization. For instance, it can be used to modify the surface of ordered mesoporous materials, creating novel composite materials with potential catalytic applications. csic.esajol.infocsic.es The process involves the impregnation of materials like SBA-15 with VAME. csic.escsic.es

Table 1: Synthesis and Functionalization of Vernolic Acid Methyl Ester (VAME)

| Process | Description | Key Reagents/Conditions | Analytical Confirmation | Source(s) |

|---|---|---|---|---|

| Esterification | Conversion of vernolic acid to its methyl ester. | Methanolic HCl, reflux. | NMR, FTIR spectroscopy. | csic.es |

| Functionalization | Modification of ordered mesoporous materials with VAME. | VAME, SBA-15 silica. | Transmission Electron Microscopy. | csic.escsic.es |

Hydroxylated Derivatives (e.g., 12,13-dihydroxyoleic acid from acetolysis)

The epoxide ring of vernolic acid is susceptible to cleavage, leading to the formation of dihydroxy derivatives. A significant example is the synthesis of 12,13-dihydroxyoleic acid, which is typically achieved through the acetolysis of vernolic acid. researchgate.netjournalajst.com This reaction involves the opening of the epoxy ring to form a diacetate, which is then hydrolyzed to the corresponding diol. The resulting threo-12,13-dihydroxyoleic acid has been isolated and characterized from the seed oil of Vernonia anthelmintica after such chemical treatment. journalajst.com The positions of the hydroxyl groups are confirmed by mass spectrometry, which shows characteristic fragmentation patterns. researchgate.net

Other Functionalized Monomers for Polymerization (e.g., diacids, diols from VA)

Vernolic acid is a valuable precursor for the synthesis of various monomers suitable for polymerization. nottingham.ac.uk Through a series of chemical transformations, vernolic acid can be converted into diacids and diols. nottingham.ac.uk For example, oxidative cleavage of the double bond can yield a dicarboxylic acid, while reduction of the carboxylic acid and/or epoxide can produce diols. These monomers are key building blocks for the synthesis of bio-based polyesters through polycondensation reactions. nottingham.ac.ukresearchgate.netresearchgate.net The development of such monomers from renewable resources like vernonia oil is a significant step towards creating greener and more sustainable polymers. nottingham.ac.ukcore.ac.uk

Chemical Modification of the Epoxide Ring

The epoxide ring is the most reactive site in the vernolic acid molecule, making it a focal point for chemical modifications. These transformations are crucial for both analytical purposes and for creating new chemical structures with desired properties.

Ring-Opening Reactions (e.g., acid derivatization for analytical purposes)

The epoxide ring of vernolic acid can be readily opened under acidic conditions. masterorganicchemistry.comlibretexts.org This reaction is often employed for analytical derivatization, facilitating the identification and quantification of vernolic acid. Acid-catalyzed hydrolysis, for example, cleaves the epoxide to form a trans-1,2-diol. libretexts.org The mechanism involves protonation of the epoxide oxygen, followed by nucleophilic attack of water. masterorganicchemistry.comlibretexts.org This process is analogous to the opening of other strained three-membered rings like bromonium ions. masterorganicchemistry.com Various acids can be used, and if anhydrous hydrohalic acids are employed, a trans-halohydrin is formed. libretexts.org These ring-opening reactions are fundamental to the chemical analysis and derivatization of vernolic acid.

Table 2: Acid-Catalyzed Ring-Opening of Vernolic Acid Epoxide

| Reaction Type | Reagents | Product | Mechanism | Source(s) |

|---|---|---|---|---|

| Hydrolysis | Aqueous acid (e.g., H₃O⁺) | trans-1,2-diol | SN2-like attack on protonated epoxide | libretexts.orglibretexts.org |

| Halohydrin Formation | Anhydrous HX (e.g., HBr) | trans-halohydrin | SN2-like attack on protonated epoxide | libretexts.org |

Further Epoxidation of Remaining Unsaturated Bonds

While vernolic acid itself contains an epoxy group, it also possesses a carbon-carbon double bond that can undergo further epoxidation. researchgate.netresearchgate.net This reaction can be carried out using peroxy acids, such as peroxyformic acid generated in situ from formic acid and hydrogen peroxide, often in the presence of an acidic ion exchange resin as a catalyst. researchgate.netresearchgate.netresearchgate.net This process converts the monounsaturated vernolic acid into a diepoxide, thereby increasing the oxirane content of the molecule. researchgate.net The resulting fully epoxidized derivatives have potential applications as reactive intermediates in polymer synthesis and as components in coatings and adhesives. wikipedia.org The success of the epoxidation is monitored by the disappearance of the olefinic proton signals in NMR spectra and the appearance of new signals corresponding to the newly formed epoxide ring. researchgate.net

Enzymatic Derivatization Methods (e.g., Esterification with Candida antarctica lipase (B570770) B)

Enzymatic derivatization of vernolic acid, particularly through esterification, presents a highly selective and environmentally favorable alternative to conventional chemical methods. aau.edu.et Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, are widely employed for this purpose due to their ability to function in non-aqueous environments and their high regio- and stereo-selectivity. Among these, Candida antarctica lipase B (CALB), often used in an immobilized form such as Novozym 435, is one of the most extensively studied and effective biocatalysts for these transformations. researchgate.netd-nb.info

The enzymatic esterification of vernolic acid or its methyl ester (methyl vernolate) with various alcohols or polyols like glucose and starch can yield novel bio-based products. aau.edu.etresearchgate.net These reactions are typically conducted under mild conditions, which helps to preserve the sensitive epoxide ring of the vernolic acid molecule. d-nb.info For instance, the synthesis of starch vernolates has been achieved by reacting starch with methyl vernolate (B132429) using CALB as a catalyst. researchgate.netcsic.es This process yields epoxy fatty acid esters of starch with potential applications as new types of epoxidized surfactants or as starting materials for other value-added products. aau.edu.et

Research has demonstrated the efficiency of CALB in catalyzing the esterification of various fatty acids, including those with functional groups. capes.gov.brnih.govnih.gov In the context of vernolic acid derivatives, CALB has been used to synthesize epoxy fatty acid esters of cassava starch. In one study, a degree of substitution (DS) of 0.95 was achieved at a reaction temperature of 40°C after 72 hours. researchgate.netcsic.es The enzyme's high selectivity is a key advantage, allowing for targeted modifications that are difficult to achieve with traditional chemical synthesis. aau.edu.et The use of immobilized CALB also facilitates its recovery and reuse, enhancing the economic viability and sustainability of the process. researchgate.net

The table below summarizes findings from a study on the enzymatic synthesis of epoxy fatty acid starch esters using Candida antarctica lipase B.

| Parameter | Value | Reference |

| Enzyme | Candida antarctica lipase B (Novozym 435) | researchgate.netcsic.es |

| Substrates | Cassava starch, Vernonia oil methyl ester | researchgate.netcsic.es |

| Reaction | Esterification | researchgate.net |

| Reaction Temperature | 40°C | researchgate.netcsic.es |

| Reaction Time | 72 hours | researchgate.netcsic.es |

| Degree of Substitution (DS) | 0.95 | researchgate.netcsic.es |

| Product | Epoxy fatty acid ester of cassava starch | researchgate.netcsic.es |

Green Chemistry Approaches in Derivatization (e.g., Ionic Liquids, Supercritical CO2)

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the derivatization of vernolic acid, moving away from volatile and hazardous organic solvents. sciepub.comnih.govpharmacyjournal.inmudring.org Two particularly promising approaches involve the use of ionic liquids (ILs) and supercritical carbon dioxide (scCO₂).

Ionic Liquids (ILs)

Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. pharmacyjournal.in They are considered "green solvents" due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. nih.govpharmacyjournal.inmudring.org In the context of vernolic acid derivatization, ILs can serve as the reaction medium, often in combination with enzymatic catalysis. For example, the enzymatic synthesis of starch vernolates using Candida antarctica lipase B has been successfully carried out in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF₆]) with dimethyl sulfoxide (B87167) (DMSO) as a co-solvent. researchgate.netcsic.esmdpi.com This approach avoids the use of environmentally harmful volatile organic liquids and can simplify product separation. aau.edu.et The use of ILs can lead to high degrees of substitution in the synthesis of starch esters. mdpi.com However, the "greenness" of ILs is a subject of ongoing discussion, considering factors like their synthesis, potential toxicity, and biodegradability. nih.govmudring.org

Supercritical Carbon Dioxide (scCO₂)

Supercritical carbon dioxide (scCO₂) is another green solvent alternative that has been explored for both the extraction and derivatization of vernolic acid. researchgate.net A fluid is considered supercritical when its temperature and pressure exceed its critical point, endowing it with properties of both a liquid and a gas. scCO₂ is non-toxic, non-flammable, inexpensive, and readily available. nih.gov Its solvating power can be tuned by adjusting pressure and temperature.

Supercritical fluid extraction (SFE) using CO₂ has been investigated as an environmentally benign method to extract vernonia oil, which is rich in vernolic acid, from Vernonia galamensis seeds. researchgate.netresearchgate.netusda.gov This method can inhibit the activity of native lipases in the seeds, reducing the unwanted hydrolysis of triglycerides and leading to a higher quality oil with a lower free fatty acid content. researchgate.netusda.gov Studies have shown that increasing the pressure and temperature during SFE can significantly increase the yield of extracted oil and its vernolic acid content. researchgate.netusda.gov

Furthermore, scCO₂ can be used as a reaction medium for the derivatization of vernolic acid. For instance, it has been employed in the carbonation of vernonia oil to produce cyclic carbonates, which are valuable precursors for non-isocyanate polyurethanes. researchgate.net The high mutual solubility of scCO₂ and oils can lead to significantly reduced reaction times compared to conventional methods. researchgate.net Supercritical fluid chromatography (SFC), which uses scCO₂ as the mobile phase, is also a powerful analytical tool for monitoring these reactions and analyzing the composition of vernonia oil. scribd.comcapes.gov.br

The table below presents data from a study on the supercritical fluid extraction of vernonia oil.

| Extraction Method | Pressure (MPa) | Temperature (°C) | Oil Yield | Vernolic Acid Content | Free Fatty Acid Content (mg/g oil) | Reference |

| Supercritical CO₂ | 13.8 | - | - | 48.5 - 56.8% | 69 | researchgate.net |

| Supercritical CO₂ | 34.5 | - | Increased | Increased | 8 | researchgate.net |

Applications of Vernolic Acid and Its Derivatives in Materials Science and Polymer Chemistry

Utilization as Bio-based Monomers and Polymer Building Blocks

Vernolic acid and its derivatives are increasingly utilized as renewable building blocks for the synthesis of a wide range of polymers. worktribe.comresearchgate.net The presence of both an epoxide and a double bond within its structure offers multiple pathways for polymerization. worktribe.comresearchgate.net The epoxy group can undergo ring-opening polymerization, while the double bond can participate in addition polymerization or be chemically modified to introduce other functional groups suitable for polycondensation reactions. nottingham.ac.ukalibaba.com

Researchers have successfully converted vernolic acid into various monomers for polyester (B1180765) synthesis, including hydroxy and dihydroxy acids, diacids, and diols. nottingham.ac.uk For instance, 13-hydroxyoctadeca-9,11-dienoic acid (a hydroxy acid) and 12,13-dihydroxyoctadec-9-enoic acid (a dihydroxy acid) have been synthesized from vernolic acid and subsequently polymerized. nottingham.ac.uk This versatility allows for the creation of both linear and branched polymers with tailored properties. nottingham.ac.uk The use of vernolic acid as a monomer aligns with the principles of green chemistry by providing a renewable alternative to petrochemical-based monomers. researchgate.netnottingham.ac.uk

Synthesis of Biodegradable Polymers and Plastics (e.g., Polyhydroxyalkanoates, Polyesters)

Vernolic acid is a key starting material for the production of biodegradable polymers, offering a more sustainable alternative to conventional plastics. researchgate.netontosight.ai Its derivatives can be used to synthesize various biodegradable polyesters. nottingham.ac.ukresearchgate.net These polyesters are advantageous as they can be designed to have specific properties like flexibility, controlled melting temperatures, and hydrophobicity. researchgate.net

One notable application is in the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable plastics. Research has shown that vernolic acid can serve as a building block for PHAs, contributing to plastics with excellent barrier properties suitable for packaging applications. The enzymatic polymerization of vernolic acid-derived monomers is also being explored to create these bioplastics under milder and more environmentally friendly conditions. nottingham.ac.uk

Development of Sustainable Coatings, Adhesives, and Varnishes

The inherent reactivity of vernolic acid's epoxy group makes it an excellent component for developing sustainable coatings, adhesives, and varnishes. alibaba.comontosight.aiocl-journal.org This functionality allows it to act as a cross-linking agent, forming durable and resistant polymer networks. alibaba.comresearchgate.net Vernonia oil, which is rich in vernolic acid, is a valuable raw material for these applications. ocl-journal.orgwisc.edu

In coatings and paints, vernolic acid and its esters contribute to formulations with improved durability, adhesion, and resistance to chemicals and water. alibaba.com These bio-based coatings are suitable for a range of applications, including automotive, marine, and architectural finishes. alibaba.com Similarly, in adhesives and sealants, the cross-linking ability of vernolic acid is utilized in epoxy resin formulations, creating strong bonds between various materials, including metals, plastics, and composites. alibaba.com The use of vernolic acid in these applications provides a renewable alternative to petroleum-derived components. ocl-journal.org

Vernonia oil, due to its high vernolic acid content and resulting low viscosity, can be used as a non-volatile or reactive solvent in paint and coating formulations. wikipedia.orgoregonstate.edu Unlike traditional volatile organic compounds (VOCs) that evaporate during the drying process and contribute to air pollution, vernolic acid-based solvents become incorporated into the dried paint film. wisc.eduwikipedia.org This significantly reduces the emission of harmful VOCs, making the paints more environmentally friendly. oregonstate.edu This application is particularly relevant in the context of increasing regulations aimed at reducing VOC content in consumer and industrial products. oregonstate.edu

Production of Biolubricants and Plasticizers

The unique properties of vernolic acid also lend themselves to the production of biolubricants and plasticizers. ontosight.airesearchgate.net As a lubricant, the fatty acid nature of vernolic acid combined with its epoxide functionality can be harnessed to create biolubricants that are more environmentally friendly than their petroleum-based counterparts. ontosight.ai

In the plastics industry, vernolic acid and its esters have been evaluated as bio-based plasticizers for polyvinyl chloride (PVC). cabidigitallibrary.orgresearchgate.net They have shown good compatibility with PVC, acting as excellent low-temperature plasticizers and significantly improving the heat and light stability of the plastic. researchgate.net This offers a sustainable alternative to traditional plasticizers, such as phthalates, which are facing increasing scrutiny due to health and environmental concerns. The use of vernolic acid in these applications contributes to the development of "greener" and more sustainable plastic formulations. researchgate.netcabidigitallibrary.org

Nanomaterial Functionalization and Nanocomposite Development

Vernolic acid and its derivatives are being explored for the functionalization of nanomaterials and the development of advanced nanocomposites. The reactive groups in vernolic acid allow for the chemical modification of nanoparticle surfaces, enhancing their compatibility with polymer matrices and introducing new functionalities.

Research has demonstrated the successful use of vernolic acid methyl ester (VAME) for the surface modification of ordered mesoporous materials (OMMs) such as Al-MCM-41, SBA-15, and periodic mesoporous organosilica (PMO). csic.escsic.esajol.info This functionalization is achieved by grafting the VAME molecules onto the surface of the mesoporous materials. csic.esresearchgate.net

This surface modification serves several purposes. It can increase the hydrophobicity of the material, which is beneficial for certain applications, and provides anchoring sites for the immobilization of other species, such as metal nanoparticles. csic.es For example, VAME-functionalized OMMs have been used as supports for silver nanoparticles. csic.esajol.info These resulting nanocomposites have shown potential as catalysts, for instance, in the degradation of dyes. The ability to tailor the surface properties of these advanced materials opens up possibilities for their use in catalysis, drug delivery, and separation technologies. researchgate.net

Integration with Nanoclay Platelets for Enhanced Material Properties

The incorporation of vernolic acid and its derivatives into polymer matrices containing nanoclay platelets has been explored as a method to enhance the material properties of the resulting nanocomposites. The principle behind this application lies in the ability of vernolic acid to improve the dispersion and interfacial adhesion of the nanoclay within the polymer, leading to superior performance characteristics.

Research has demonstrated that vernolic acid can be used to functionalize nanoclay, such as montmorillonite, before its integration into a polymer matrix like epoxy resin. wu.ac.thgoogle.comdtic.milnist.govresearchgate.net The functionalization involves mixing the clay with vernolic acid, which can then be dispersed into the resin. wu.ac.thnist.gov The epoxy groups of vernolic acid are thought to facilitate the miscibility of the primary epoxy monomer (like DGEBA) with the clay platelets, promoting better infiltration of the resin into the clay galleries. google.com This leads to a composite structure where the nanoclay platelets can be either intercalated, meaning the polymer chains enter the galleries and expand the interlayer spacing, or fully exfoliated, where the individual clay layers are randomly and well-dispersed throughout the polymer matrix. wu.ac.thgoogle.com

The resulting nanocomposites exhibit significantly enhanced properties compared to the neat polymer. The well-dispersed, high-aspect-ratio nanoclay platelets create a tortuous path for diffusing molecules, which substantially improves the barrier properties of the material against gases and liquids. rsc.orgmdpi.commdpi.comaps.org This can lead to a notable reduction in water uptake and gas permeability. mdpi.commdpi.com

Furthermore, the integration of nanoclay enhances the mechanical and thermal properties of the polymer. The strong interfacial interaction between the polymer matrix and the dispersed clay platelets facilitates efficient stress transfer, leading to improvements in tensile strength, flexural strength, and impact resistance. wu.ac.thscielo.brnih.govresearchgate.netmdpi.com The thermal stability of the nanocomposites is also improved, as the clay platelets can act as a heat barrier, increasing the char residue upon combustion and enhancing fire retardancy. wu.ac.thdtic.milkoreascience.kr

The following table presents research findings on the enhancement of epoxy resin properties through the addition of nanoclay, illustrating the typical improvements that can be expected in such systems.

Table 1: Enhancement of Epoxy Composite Properties with Nanoclay Reinforcement

| Property | Pure Epoxy | 1 wt% Nanoclay | 3 wt% Nanoclay | 5 wt% Nanoclay | 7 wt% Nanoclay |

|---|---|---|---|---|---|

| Tensile Strength (MPa) | 45 | 53 | 61 | 67 | 62 |

| Impact Strength (J/m) | 15.2 | 20.8 | 25.3 | 28.7 | 26.5 |

| Limiting Oxygen Index (%) | 21.3 | 24.5 | 26.3 | 28.5 | 27.0 |

| UL-94 Rating | N/A | - | - | V0 | - |

| Char Residue at 700°C (%) | - | +10% | +15% | +20% | +18% |

(Data sourced from a study on epoxy/nanoclay composite coatings, demonstrating the principle of property enhancement. wu.ac.th)

Catalytic Applications via Immobilized Nanoparticles

Vernolic acid derivatives, particularly vernolic acid methyl ester (VAME), serve as effective surface modification agents for immobilizing metallic nanoparticles on porous supports, creating robust heterogeneous catalysts. csic.esresearchgate.net This application leverages the chemical structure of VAME to bridge the gap between an inorganic support and metallic nanoparticles, enhancing the stability and catalytic efficiency of the final material. researchgate.netresearchgate.net

The process typically involves the functionalization of ordered mesoporous materials (OMMs), such as SBA-15 or Al-MCM-41, with VAME. csic.esajol.info These OMMs are chosen for their high surface area and well-defined pore structures. csic.es The VAME molecules are grafted onto the surface of the OMMs, creating a hydrophobic and functionalized surface that is suitable for anchoring metal nanoparticles. csic.esresearchgate.net

Following surface modification, silver nanoparticles (Ag-NPs) are synthesized and immobilized on the VAME-functionalized support. csic.esajol.info This is often achieved by impregnating the support with a silver salt (e.g., AgNO₃) followed by a chemical reduction to form the nanoparticles. ajol.info The VAME layer plays a crucial role in stabilizing the nanoparticles, preventing their aggregation and ensuring a uniform dispersion across the support material. researchgate.netresearchgate.net Transmission electron microscopy has confirmed the efficient loading and distribution of Ag-NPs on VAME-functionalized supports. ajol.info

These Ag-NP-immobilized catalysts have demonstrated significant potential in various catalytic reactions, most notably in the photocatalytic degradation of organic dyes, which is a critical process for treating wastewater from the textile industry. csic.es The high surface area of the mesoporous support combined with the catalytic activity of the well-dispersed silver nanoparticles leads to high reaction efficiency. ajol.info For instance, Ag-VAME-SBA-15 catalysts have shown promising results in the degradation of dyes like methyl orange.

The table below summarizes the components and findings from research on these catalytic systems.

Table 2: Vernolic Acid Methyl Ester (VAME) in Nanoparticle Catalyst Systems

| Support Material | VAME Loading | Nanoparticle | Key Findings | Reference |

|---|---|---|---|---|

| SBA-15 (Pure Silica) | 13% | Silver (Ag) | Efficient loading of Ag nanoparticles observed. Resulting material has a high specific surface area (500 m²/g) and 6 nm pore size. | ajol.info |

| Al-MCM-41 | 13% | Silver (Ag) | VAME used to functionalize the support for subsequent immobilization of Ag-NPs for catalytic applications. | csic.es |

| Periodic Mesoporous Organosilica (PMO) | 13% | Silver (Ag) | VAME serves as a surface modifier to create a hydrophobic support for Ag-NP immobilization. | csic.es |

(Data compiled from studies on the synthesis and characterization of VAME-functionalized mesoporous materials for catalytic use. csic.esajol.info)

High-Value Oleochemical Products

Vernolic acid is a significant platform chemical in the oleochemical industry, valued for its unique combination of an epoxy group and a double bond within its fatty acid chain. tandfonline.comgerli.comnih.gov This structure allows for its conversion into a variety of high-value products that serve diverse industrial applications, positioning it as a renewable alternative to petroleum-based chemicals. nih.govnih.gov

One of the most notable applications of vernolic acid is as a precursor for the synthesis of polyamide monomers. Research has successfully demonstrated the conversion of vernolic acid into 12-aminododecanoic acid and 11-aminoundecanoic acid, which are the respective monomers for Nylon-12 and Nylon-11. google.comcapes.gov.brresearchgate.net The synthesis pathway involves steps such as hydrogenation of the double bond, oxidative cleavage of the epoxy group to form a keto acid, and subsequent reactions to introduce the amine functionality. google.comcapes.gov.br This provides a bio-based route to producing these important engineering thermoplastics.

In the realm of polymers and materials, vernolic acid and its derivatives are used in the manufacturing of paints, coatings, and adhesives. tandfonline.comocl-journal.orgwikipedia.org Its naturally low viscosity is an advantage in paint formulations, where it can act as a reactive diluent, becoming part of the final cured coating rather than evaporating as a volatile organic compound (VOC). wikipedia.org The epoxy group provides a site for cross-linking, which is essential for creating durable and resistant coatings and adhesives. ontosight.ai

Furthermore, vernolic acid is utilized in the production of plasticizers and stabilizers, particularly for polyvinyl chloride (PVC). tandfonline.comresearchgate.net Epoxidized oils derived from vernolic acid can be blended with PVC to improve its flexibility and prevent thermal degradation.

The oleochemical market is substantial and growing, driven by the increasing demand for sustainable and bio-based products. cervicornconsulting.comindustryarc.com Vernolic acid's potential to be transformed into a range of valuable chemicals places it at the forefront of this trend. Through reactions like olefin metathesis, derivatives of vernolic acid, such as 6,7,12,13-diepoxyoctadec-9-ene, can be synthesized, serving as attractive feedstocks for the epoxy resin market. journals.co.za

The table below outlines some of the key high-value products derived from vernolic acid and their primary applications.

Table 3: High-Value Oleochemical Products Derived from Vernolic Acid

| Product Derived from Vernolic Acid | Application | Industry Sector | Reference |

|---|---|---|---|

| 12-Aminododecanoic acid | Monomer for Nylon-12 | Polymers | google.comcapes.gov.br |

| 11-Aminoundecanoic acid | Monomer for Nylon-11 | Polymers | capes.gov.brresearchgate.net |

| 6,7,12,13-Diepoxyoctadec-9-ene | Feedstock for epoxy resins | Polymers, Adhesives | journals.co.za |

| Epoxy Oil Derivatives | Plasticizers, Stabilizers | Plastics (PVC) | tandfonline.comresearchgate.net |

| Reactive Diluents | Component in paints and coatings | Coatings | wikipedia.org |

| Vernonia Oil Polyols | Precursors for flexible foams | Polymers | |

Biological Activities and Mechanistic Studies of Vernolic Acid and Its Derivatives

Anti-inflammatory Properties and Mechanisms of Action

Vernolic acid has demonstrated notable anti-inflammatory effects, positioning it as a compound of interest for managing inflammatory conditions. Its mechanisms of action involve the modulation of key inflammatory mediators and enzymatic pathways.

Inhibition of Inflammatory Mediators (e.g., TNF-alpha, IL-6)

In vitro studies have shown that vernolic acid can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophage cell lines. A study on a methanolic extract of Vernonia cinerea, which contains vernolic acid, also demonstrated a significant reduction in IL-6 levels. researchgate.net Similarly, research on Herba Siegesbeckiae, which also contains vernolic acid, has indicated its potential to reduce levels of IL-1β and IL-6, further highlighting its role in controlling inflammatory responses. scienceopen.com The regulation of these cytokines is crucial, as they play a central role in the inflammatory cascade. scienceopen.com

Interaction with Enzymatic Pathways (e.g., COX-2)

The anti-inflammatory action of vernolic acid is also attributed to its interaction with key enzymatic pathways. It has been suggested that vernolic acid can inhibit enzymes like lipoxygenases, which are involved in fatty acid metabolism. Furthermore, vernolic acid methyl ester has been shown to suppress the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. The inhibition of COX-2 is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govencyclopedia.pub Computational predictions have also suggested that vernolic acid may inhibit CYP1A2, CYP2C9, and CYP2D6 enzymes, which could influence its metabolic and inflammatory pathways. tandfonline.com

Anticancer Potential and Cellular Mechanisms

Vernolic acid and its derivatives have emerged as potential anticancer agents, with studies demonstrating their ability to induce cell death in various cancer cell lines through specific cellular mechanisms.

Induction of Apoptosis in Cancer Cell Lines

A significant aspect of the anticancer potential of vernolic acid derivatives lies in their ability to induce apoptosis, or programmed cell death, in cancer cells. For instance, vernodalin (B1205544), a compound related to vernolic acid metabolism, has been shown to induce apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231). researchgate.netresearchgate.netplos.org This process is marked by characteristic cellular changes such as cell shrinkage and DNA fragmentation. researchgate.netresearchgate.net The induction of apoptosis is a key strategy in cancer therapy, as it eliminates malignant cells without causing the inflammation associated with necrotic cell death. nih.gov

Modulation of Signaling Pathways Related to Cell Survival

The pro-apoptotic effects of vernolic acid derivatives are mediated through the modulation of critical signaling pathways that govern cell survival. Studies on vernodalin have revealed that it can trigger an increase in reactive oxygen species (ROS) production within cancer cells. researchgate.netplos.orgnih.gov This is coupled with the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to a reduction in the mitochondrial membrane potential and the release of cytochrome c. researchgate.netresearchgate.netplos.orgnih.gov The release of cytochrome c from the mitochondria is a pivotal event that activates the caspase cascade, ultimately leading to the execution phase of apoptosis. researchgate.netresearchgate.netplos.orgnih.gov Flavonoids, another class of natural compounds, have also been shown to modulate cell survival signaling pathways such as PI3K/Akt and MAPK, which are also potential targets for vernolic acid's anticancer activity. nih.gov

Anthelmintic Activity of Vernolic Acid Derivatives (e.g., Vernolic Acid Methyl Ester)

In addition to its anti-inflammatory and anticancer properties, derivatives of vernolic acid have shown promise as anthelmintic agents.

Studies have revealed that vernolic acid methyl ester possesses significant anthelmintic activity. mdpi.com Research comparing various fatty acid methyl esters found that those with modifications at the C-12 position, such as vernolic acid methyl ester, were lethal to the nematode Caenorhabditis elegans. The presence of an oxygen function at this position appears to be crucial for enhancing its nematicidal effects. mdpi.comgoogle.com This activity is significantly greater than that of other eighteen-carbon fatty acids like oleate (B1233923) and linoleate. google.com The mechanism is thought to involve interference with the nematode's cuticle or cellular membranes. google.comgoogle.com

Analytical Methodologies for Vernolic Acid Research

Chromatographic Techniques (e.g., GC-MS with acidic methanol (B129727) derivatization)

Chromatographic methods are fundamental to the analysis of vernolic acid, often found in complex mixtures of other fatty acids within seed oils. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful tool for both qualitative and quantitative analysis.

To make the non-volatile vernolic acid suitable for GC analysis, a derivatization step is necessary. A common method involves transesterification with acidic methanol (such as BF3/methanol or HCl/methanol) to convert the fatty acid into its more volatile methyl ester, known as methyl vernolate (B132429). marinelipids.camdpi.com However, this process requires careful control as the acidic conditions can lead to the opening of the sensitive epoxide ring, forming methoxy-hydroxy derivatives. marinelipids.ca This reaction, while a potential complication for quantification, can also be used to confirm the presence and location of the epoxy group. researchgate.netnih.gov

The fatty acid composition of oils containing vernolic acid, such as that from Bernardia pulchella, has been successfully analyzed by GC and GC-MS of their methyl esters. capes.gov.br In some studies, the epoxy fatty acid is identified by co-chromatography with known standards and by analyzing the mass fragments produced during GC-MS of the ring-opened derivatives. researchgate.netnih.gov For instance, the analysis of Geranium sanguineum seed oil utilized GC-MS on the products of the epoxy ring-opening reaction with BF3 in methanol to identify vernolic acid. researchgate.netnih.gov

Alternative derivatization methods have been explored, though not always with success. For example, the use of 4,4-dimethyloxazoline (DMOX) derivatives for GC-MS analysis was found to be unsuitable for the structural analysis of vernolic acid. capes.gov.br High-performance liquid chromatography (HPLC) is another chromatographic technique that can be employed, particularly for the analysis of less volatile or thermally sensitive compounds. marinelipids.ca

Table 1: GC-MS Parameters for Vernolic Acid Analysis (as Methyl Vernolate)

| Parameter | Typical Conditions | Purpose |

| Column | DB-5HT (30 m × 0.25 mm × 0.1 μm) or similar non-polar/mid-polar capillary column mdpi.com | Separates fatty acid methyl esters based on boiling point and polarity. |

| Carrier Gas | Helium at a constant flow of ~1.0 mL/min mdpi.com | Transports the sample through the column. |

| Injection Mode | Split (e.g., 1:10) mdpi.com | Prevents column overloading with high concentration samples. |

| Derivatization | Acid-catalyzed esterification (e.g., with BF3 or HCl in methanol) marinelipids.ca | Converts vernolic acid to its volatile methyl ester for GC analysis. |

| Detection | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) or full scan mode mdpi.com | Provides mass-to-charge ratio data for compound identification and quantification. |

Spectroscopic Techniques (e.g., NMR, FTIR for structural confirmation and derivatization monitoring)

Spectroscopic techniques are indispensable for the structural elucidation of vernolic acid and for monitoring its chemical transformations. Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used.

FTIR Spectroscopy is used to identify the key functional groups present in vernolic acid. The presence of the epoxy group (oxirane ring) is confirmed by characteristic absorption bands, typically appearing as a doublet around 825 and 843 cm⁻¹. researchgate.net Other important peaks include those for the ester group, and the cis-double bond, which are all identifiable in the FTIR spectrum of vernonia oil and its derivatives. csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both proton (¹H NMR) and carbon-13 (¹³C NMR), provides detailed structural information. csic.es ¹H NMR can be used to estimate the total epoxy fatty acid content in an oil sample. capes.gov.br The chemical shifts and coupling constants of the protons on the epoxy ring and the double bond are characteristic and allow for the confirmation of the cis-configuration of both features. csic.es ¹³C NMR is also used to identify the carbon atoms of the epoxy group, the double bond, and the ester functional group, further confirming the structure of vernolic acid and its derivatives like methyl vernolate. csic.es Both ¹H and ¹³C NMR are crucial for monitoring the success of derivatization reactions, such as esterification, and for detecting any side reactions like the opening of the epoxy ring. csic.es

Table 2: Key Spectroscopic Data for Vernolic Acid and its Methyl Ester

| Technique | Functional Group | Characteristic Signal/Peak | Reference |

| FTIR | Epoxide (Oxirane) | ~825 and 843 cm⁻¹ (doublet) | researchgate.net |

| ¹H NMR | Epoxy Ring Protons | Specific chemical shifts (δ ppm) in CDCl₃ | csic.es |

| ¹H NMR | Double Bond Protons | Specific chemical shifts (δ ppm) in CDCl₃ | csic.es |

| ¹³C NMR | Epoxy Ring Carbons | Specific chemical shifts (δ ppm) in CDCl₃ | csic.es |

| ¹³C NMR | Double Bond Carbons | Specific chemical shifts (δ ppm) in CDCl₃ | csic.es |

Isotopic Analysis for Biosynthetic Pathway Elucidation

Understanding the biosynthetic pathway of vernolic acid is crucial for potential metabolic engineering efforts to produce this valuable fatty acid in other organisms. Isotopic analysis, particularly using quantitative deuterium (B1214612) (²H) NMR spectroscopy, has been a key technique in this area. nih.gov This method measures the natural abundance of the ²H isotope at each specific site within the vernolic acid molecule. nih.govresearchgate.net

By comparing the site-specific isotopic distribution ((²H/¹H)i) in vernolic acid with its presumed precursor, linoleic acid, isolated from the same Vernonia galamensis oil, researchers can gain insights into the enzymatic mechanisms of its formation. nih.govresearchgate.net Studies have shown that the isotopic pattern along the carbon chain of vernolic acid is consistent with linoleic acid being its direct precursor. nih.govresearchgate.net

Key findings from isotopic analysis include:

A change in hybridization from sp² to sp³ at the C12 and C13 positions, which is consistent with the conversion of a double bond to an epoxide. nih.govresearchgate.net

A significant enrichment of deuterium at the C11 position in vernolic acid, which is not observed in linoleic acid. This suggests that the C11 position plays a role in the epoxidase mechanism but not in the desaturase mechanism that forms linoleic acid. nih.govresearchgate.net

These detailed isotopic fingerprints indicate that while the epoxidase and desaturase enzymes have similar catalytic mechanisms, they are not identical. nih.gov This type of analysis can be performed on the intact fatty acid without the need for chemical degradation, offering a powerful alternative for probing enzyme mechanisms in fatty acid biosynthesis. nih.gov

Metabolism and Toxicological Considerations of Vernolic Acid in Mammalian Systems

Endogenous Formation via Cytochrome P450 Epoxygenases in Mammals

In mammalian systems, vernolic acid is not obtained solely from dietary sources; it is also synthesized endogenously from linoleic acid through the action of cytochrome P450 (CYP) enzymes. wikipedia.orgnih.govescholarship.org This metabolic conversion is part of the broader octadecanoid pathway, where 18-carbon fatty acids are oxygenated to produce a variety of signaling molecules. nih.govescholarship.orgacs.org The specific enzymes responsible for the epoxidation of linoleic acid to form vernolic acid (also known as isoleukotoxin or 12,13-epoxyoctadecenoic acid) are primarily CYP epoxygenases. wikipedia.orgnih.gov

Research has identified several key CYP isoforms involved in this process, including CYP2J2, CYP2C8, and CYP2C9. nih.gov This endogenous production occurs in various tissues and cells, such as the lungs, the vascular system, and neutrophils. gerli.comgerli.com The formation of vernolic acid and its isomer, coronaric acid, by these enzymes highlights a critical pathway by which dietary fatty acids are converted into potent bioactive lipid mediators within the body. gerli.comgerli.com

Characterization as a "Leukotoxin"

When produced endogenously in mammals, vernolic acid and its isomer, coronaric acid, are referred to as "leukotoxins". wikipedia.orggerli.comgerli.com This designation stems from their observed toxic effects on white blood cells (leukocytes) and other cell types. wikipedia.org The term "leukotoxin" specifically applies to the endogenously synthesized epoxides of linoleic acid, such as 9,10-epoxyoctadecenoic acid (leukotoxin) and 12,13-epoxyoctadecenoic acid (vernolic acid or isoleukotoxin). wikipedia.orgnih.gov Their toxicity is a central aspect of their pathophysiological role in various disease states. wikipedia.org

Metabolic Pathways and Metabolite Formation (e.g., Dihydroxy Derivatives)

Once formed, vernolic acid is a substrate for further metabolism, primarily through hydrolysis by the enzyme soluble epoxide hydrolase (sEH). wikipedia.orgatsjournals.org This enzymatic action converts the epoxide group into a diol, yielding dihydroxy derivatives. wikipedia.org Specifically, vernolic acid ((12S,13R)-EpOME) is metabolized to its corresponding diol, (12R,13R)-dihydroxy-9Z-octadecenoic acid. wikipedia.org A mixture containing this diol and its enantiomer is collectively known as isoleukotoxin diol. wikipedia.org